2-Methyl-3-(trifluoromethyl)phenol
Overview
Description
2-Methyl-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H7F3O It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenol ring, along with a methyl group (-CH3) at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 2-methylphenol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as the trifluoromethylating agent .
Industrial Production Methods
Industrial production of 2-Methyl-3-(trifluoromethyl)phenol may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and maintain the required reaction conditions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)phenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the modulation of enzyme activity and other biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Similar structure but lacks the methyl group at the ortho position.
4-(Trifluoromethyl)phenol: The trifluoromethyl group is at the para position relative to the hydroxyl group.
2,3,6-Trimethylphenol: Contains additional methyl groups but lacks the trifluoromethyl group.
Uniqueness
2-Methyl-3-(trifluoromethyl)phenol is unique due to the presence of both a trifluoromethyl group and a methyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKJXOXHZAEQQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297404 | |
Record name | 2-Methyl-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934180-47-9 | |
Record name | 2-Methyl-3-(trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934180-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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